5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
CAS No.: 1334147-74-8
Cat. No.: VC4312894
Molecular Formula: C9H14N4O
Molecular Weight: 194.238
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334147-74-8 |
|---|---|
| Molecular Formula | C9H14N4O |
| Molecular Weight | 194.238 |
| IUPAC Name | 5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one |
| Standard InChI | InChI=1S/C9H14N4O/c1-13-5-6(4-11-13)9-7(10)2-3-8(14)12-9/h4-5,7,9H,2-3,10H2,1H3,(H,12,14) |
| Standard InChI Key | RCGVCIKWTUKRDV-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2C(CCC(=O)N2)N |
Introduction
Overview of 5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a chemical compound with the molecular formula
and a molecular weight of approximately 194.23 g/mol. It is classified under the category of piperidine derivatives and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Synthesis and Chemical Reactions
The synthesis of 5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one typically involves multi-step organic reactions, including cyclization and functional group transformations. The specific synthetic routes may vary depending on the desired stereochemistry and purity levels.
Synthetic Pathways
Common methods for synthesizing this compound include:
-
Condensation Reactions: Utilizing appropriate starting materials to form the piperidine ring.
-
Functionalization: Introducing the pyrazole moiety through electrophilic substitution or similar methods.
Biological Activity and Applications
Research indicates that compounds similar to 5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one exhibit various biological activities, including potential anti-inflammatory and anti-cancer properties.
Pharmacological Studies
Preliminary studies suggest that this compound may interact with specific biological targets, leading to therapeutic effects. For instance:
-
Antitumor Activity: Investigations into its efficacy against certain cancer cell lines.
-
Anti-inflammatory Effects: Evaluations of its ability to modulate inflammatory pathways.
Safety and Handling
As with many chemical compounds, safety precautions are essential when handling 5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one.
Hazard Information
The following safety data should be observed:
| Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume